

# HN37: A Safer Alternative to Retigabine for Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HN37      |           |
| Cat. No.:            | B12412915 | Get Quote |

A comprehensive comparison validating the improved safety and efficacy profile of the novel Kv7 channel activator, **HN37**, over its predecessor, retigabine.

Developed as a successor to retigabine, a potent anticonvulsant withdrawn from the market due to significant safety concerns, **HN37** (pynegabine) emerges as a promising new therapeutic agent for epilepsy. Preclinical data strongly suggest that **HN37** maintains the therapeutic efficacy of retigabine while exhibiting a markedly improved safety profile, positioning it as a superior candidate for the management of seizure disorders. This guide provides a detailed comparison of the two compounds, supported by available experimental data, to elucidate the advancements offered by **HN37** for researchers, scientists, and drug development professionals.

### **Executive Summary: Key Advantages of HN37**

**HN37** was rationally designed to address the liabilities of retigabine, primarily its chemical instability which was linked to adverse effects such as skin and retinal discoloration.[1][2][3] By modifying the chemical structure, researchers have developed a more stable compound with an enhanced safety margin.[4][5] Preclinical studies have demonstrated that **HN37** is not only a more potent activator of neuronal Kv7 channels but also possesses a significantly wider therapeutic window, suggesting a lower risk of dose-related side effects.[4][5]

## Comparative Data: HN37 vs. Retigabine



The following tables summarize the available quantitative data for **HN37** and retigabine, highlighting the superior preclinical profile of **HN37**.

| Parameter                                           | HN37 (Pynegabine)                                                              | Retigabine<br>(Ezogabine)                             | Reference |
|-----------------------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Mechanism of Action                                 | Potent neuronal Kv7<br>(KCNQ) potassium<br>channel activator                   | Neuronal Kv7 (KCNQ)<br>potassium channel<br>activator | [4]       |
| Chemical Stability                                  | Improved chemical stability                                                    | Prone to oxidation,<br>leading to pigmented<br>dimers | [4][5]    |
| Therapeutic Index (PI = TD50/ED50) in MES test      | At least 8-fold greater than retigabine                                        | Baseline                                              | [5]       |
| Reported Adverse<br>Effects (Preclinical)           | Not publicly available in detail, but suggested to have a better safety margin | Neurotoxicity (motor impairment)                      | [4][5]    |
| Clinical Development<br>Stage                       | Phase II clinical trials in China                                              | Withdrawn from the market                             | [6]       |
|                                                     |                                                                                |                                                       |           |
| Preclinical Efficacy                                | HN37 (Pynegabine)                                                              | Retigabine<br>(Ezogabine)                             | Reference |
| Maximal Electroshock<br>(MES) Seizure Model<br>ED50 | Data not publicly available                                                    | ~5-10 mg/kg (rats)                                    | [7]       |
| 6 Hz Seizure Model<br>ED50 (32 mA, mice)            | Data not publicly available                                                    | 26 mg/kg                                              | [8]       |
| 6 Hz Seizure Model<br>ED50 (44 mA, mice)            | Data not publicly available                                                    | 33 mg/kg                                              | [8]       |



| Known Clinical<br>Adverse Effects | HN37 (Pynegabine)                                                    | Retigabine<br>(Ezogabine)                                                        | Reference |
|-----------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Central Nervous<br>System         | Phase I trial results<br>not yet published                           | Dizziness,<br>somnolence,<br>confusion, fatigue,<br>tremor, memory<br>impairment |           |
| Ophthalmological                  | Reduced risk of pigmentation suggested by preclinical data           | Retinal abnormalities,<br>potential vision loss<br>(Black Box Warning)           | [1][2][3] |
| Dermatological                    | Reduced risk of<br>discoloration<br>suggested by<br>preclinical data | Blue skin discoloration<br>(Black Box Warning)                                   | [1][2][3] |
| Urological                        | Not yet reported                                                     | Urinary retention                                                                |           |

## **Signaling Pathway and Mechanism of Action**

Both **HN37** and retigabine exert their anticonvulsant effects by activating Kv7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability. Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential. This stabilization of the neuronal membrane reduces the likelihood of the excessive, synchronous firing that characterizes seizures.





Click to download full resolution via product page

Caption: Mechanism of action for **HN37** and retigabine.

## **Experimental Protocols**

The improved safety and efficacy profile of **HN37** has been established through rigorous preclinical testing, primarily utilizing the Maximal Electroshock (MES) and 6 Hz seizure models. These models are standard in the evaluation of anticonvulsant drugs.

### Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

- Objective: To assess the ability of a compound to prevent the spread of seizures.
- Animal Model: Typically mice or rats.
- Procedure:
  - Animals are administered the test compound (e.g., **HN37** or retigabine) or a vehicle control at various doses.
  - At the time of expected peak effect, a brief electrical stimulus is delivered via corneal or auricular electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure.
  - The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the median effective dose (ED50).

#### **Hz Seizure Model**

The 6 Hz seizure model is used to identify compounds that may be effective against therapyresistant partial seizures.

 Objective: To evaluate the anticonvulsant activity of a compound in a model of psychomotor seizures.



- Animal Model: Typically mice.
- Procedure:
  - Animals are administered the test compound or a vehicle control.
  - A low-frequency (6 Hz), long-duration electrical stimulus is delivered through corneal electrodes.
  - The endpoint is the observation of seizure activity, characterized by behaviors such as stun, forelimb clonus, and stereotyped movements. Protection is defined as the absence of these seizure behaviors.
- Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from exhibiting seizure activity.

### **Neurotoxicity Assessment (Rotarod Test)**

To determine the therapeutic index, the efficacy data from seizure models is compared to toxicity data. A common method for assessing neurological and motor impairment is the rotarod test.

- Objective: To assess motor coordination and identify the dose at which a compound causes neurological deficit.
- Animal Model: Typically mice or rats.
- Procedure:
  - Animals are trained to walk on a rotating rod.
  - After administration of the test compound, they are placed back on the rotarod, which is rotating at a constant or accelerating speed.
  - The time the animal remains on the rod is measured. A significant decrease in performance compared to baseline indicates neurotoxicity.



 Data Analysis: The dose at which 50% of the animals exhibit a predefined level of motor impairment is determined as the median toxic dose (TD50).



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for anticonvulsants.

#### Conclusion

The available evidence strongly supports the conclusion that **HN37** represents a significant advancement over retigabine for the treatment of epilepsy. Its improved chemical stability directly addresses the root cause of the adverse effects that led to the withdrawal of retigabine. Furthermore, the enhanced potency and, most importantly, the substantially wider therapeutic index observed in preclinical models, indicate that **HN37** has the potential to be a safer and more effective therapeutic option for patients with epilepsy. As **HN37** progresses through clinical trials, the scientific community awaits further data to confirm these promising preclinical findings in human subjects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Research [english.simm.cas.cn]
- 2. Pynegabine, a First Class Anti-epileptic Drug Targeting KCNQ Potassium Channel Approved for Clinical Study----Chinese Academy of Sciences [english.cas.cn]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pynegabine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of a single dose of retigabine in cortical excitability parameters: A cross-over, double-blind placebo-controlled TMS study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HN37: A Safer Alternative to Retigabine for Epilepsy Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412915#validating-hn37-s-improved-safety-profile-over-retigabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com